2-(Hydroxyimino)-5-propylcyclopentan-1-one
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Overview
Description
2-(Hydroxyimino)-5-propylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a hydroxyimino group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyimino)-5-propylcyclopentan-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxyimino)-5-propylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2-(Hydroxyimino)-5-propylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-5-propylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
2-(Hydroxyimino)methylimidazole: Known for its reactivity and use in similar applications.
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis and known for its stability and reactivity
Uniqueness: 2-(Hydroxyimino)-5-propylcyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclopentanone ring and propyl group provide a unique steric environment, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
57964-64-4 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-hydroxyimino-5-propylcyclopentan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(9-11)8(6)10/h6,11H,2-5H2,1H3 |
InChI Key |
DPPYPENQHNRGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=NO)C1=O |
Origin of Product |
United States |
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